N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine
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Overview
Description
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-B]pyridine core with an allyl group attached to the nitrogen atom. Its unique structure makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine interacts with FGFRs, specifically FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways .
Cellular Effects
In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR activity. This inhibition disrupts the normal FGFR signaling pathway, which can facilitate cancer initiation, progression, and resistance to cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through various cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-B]pyridine derivatives.
Scientific Research Applications
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties.
Biological Research: Investigated for its antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the nitrogen atom.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specific functionalities .
Properties
IUPAC Name |
N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOWVQRPXHPDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C=CNC2=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624174 |
Source
|
Record name | N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640735-22-4 |
Source
|
Record name | N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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